5-Acetylsalicylamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

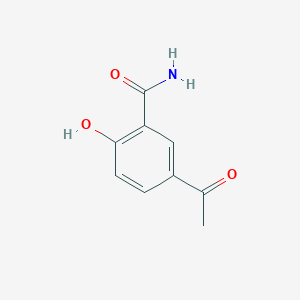

IUPAC Name |

5-acetyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAQTCWTCCNHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057736 | |

| Record name | 5-Acetylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40187-51-7 | |

| Record name | 5-Acetyl-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40187-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 5-acetyl-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040187517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylsalicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetylsalicylamide: Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and characteristics of 5-Acetylsalicylamide, a derivative of salicylamide. The document details its chemical and physical properties, pharmacological activities, and synthesis methodologies, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways, adhering to specified design constraints for clarity and accessibility.

Chemical and Physical Properties

This compound is an organic compound, appearing as a white or light pink crystalline solid.[1] It is a derivative of salicylamide with an acetyl group at the 5-position of the salicylamide structure.[2]

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source(s) |

| IUPAC Name | 5-acetyl-2-hydroxybenzamide | [2][3] |

| CAS Number | 40187-51-7 | [1][2][3] |

| Molecular Formula | C₉H₉NO₃ | [1][2][3] |

| Molecular Weight | 179.17 g/mol | [2][3] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)C(=O)N | [2] |

| InChI | InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13) | [2][3] |

| InChI Key | LWAQTCWTCCNHJR-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White or light pink crystalline solid/powder | [1][2][4][5] |

| Melting Point | 220-222 °C (with decomposition) | [1][5] |

| Boiling Point | 311.69 °C (rough estimate) | [1] |

| Density | 1.2822 - 1.297 g/cm³ (rough estimate) | [1][5] |

| Flash Point | 181.4 °C - 193.1 °C | [1][5] |

| Vapor Pressure | 3.38E-06 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, tetrahydrofuran, methanol, and acetone.[1][2][4] | [1][2][4] |

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Pharmacological Properties

This compound exhibits a range of biological activities, primarily recognized for its analgesic and anti-inflammatory properties, which are comparable to those of aspirin.[2][4] A key advantage of this compound is that it is reported to have fewer gastrointestinal side effects than aspirin.[4] It is also utilized as a fever reducer.[4] Beyond its anti-inflammatory and analgesic effects, research suggests potential antimicrobial properties, though this area requires further investigation.[2]

Due to its structural similarity to aspirin, it is suggested that its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.[2]

Proposed Mechanism of Action

The precise mechanism of action for this compound is not extensively detailed in the available literature. However, its structural resemblance to acetylsalicylic acid (aspirin) suggests a similar pathway involving the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6][7] By inhibiting COX enzymes, this compound would reduce prostaglandin synthesis, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][6][7] Unlike aspirin, which is an irreversible inhibitor, salicylamide's inhibition of COX is reversible, which may account for its different side-effect profile.[6]

Caption: Proposed mechanism of this compound via COX enzyme inhibition.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily through the Friedel-Crafts acylation of salicylamide.[2][8]

4.1. Traditional Friedel-Crafts Acylation

This method involves the acylation of salicylamide using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[2][8]

-

Materials: Salicylamide, acetyl chloride, anhydrous aluminum chloride, nitrobenzene or other suitable organic solvent (e.g., 1,2-dichloroethane).[8][9]

-

Procedure:

-

A mixture of salicylamide and a solvent is prepared in a reaction vessel.

-

Anhydrous aluminum chloride is added as a catalyst.[2]

-

Acetyl chloride is then added to the mixture, initiating the Friedel-Crafts acylation reaction.[2]

-

The reaction proceeds, leading to the formation of this compound.

-

The reaction is followed by hydrolysis, acid washing, and purification steps to isolate the final product.[8]

-

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 40187-51-7 [smolecule.com]

- 3. This compound | C9H9NO3 | CID 198212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 40187-51-7 BP EP USP CAS 40187-51-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. What is Salicylamide used for? [synapse.patsnap.com]

- 7. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 8. CN104557604A - Synthetic method for this compound - Google Patents [patents.google.com]

- 9. CN104513177A - Preparation method for 5-(N, N-dibenzylamino)acetylsalicylamide - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Discovery of 5-Acetylsalicylamide

Introduction

This compound, with the IUPAC name 5-acetyl-2-hydroxybenzamide, is an organic compound and a derivative of salicylamide.[1] It is characterized by an acetyl group attached to the 5-position of the salicylamide aromatic ring. Structurally similar to the well-known acetylsalicylic acid (aspirin), this compound has garnered interest for its potential pharmacological activities.[1] While extensive research on the compound itself is limited, it is recognized for its anti-inflammatory and analgesic properties and serves as a key intermediate in the synthesis of other pharmaceutical agents and drugs for treating allergies.[1][2][3][4] This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and known biological activities.

Physicochemical Properties

This compound is a white to light pink crystalline solid.[1][3] It is sparingly soluble in water but shows solubility in organic solvents such as ethanol, acetone, ether, and methanol.[1][3]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 40187-51-7 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1][5] |

| Molecular Weight | 179.17 g/mol | [1][5] |

| Melting Point | 220-222 °C (with decomposition) | [3][6] |

| Appearance | White crystalline powder | [1][3] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | [1][3] |

| IUPAC Name | 5-acetyl-2-hydroxybenzamide | [1][5] |

| SMILES | CC(=O)C1=CC(=C(C=C1)O)C(=O)N | [1] |

| InChI Key | LWAQTCWTCCNHJR-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary route for synthesizing this compound is the Friedel-Crafts acylation of salicylamide.[1][7] This reaction introduces an acetyl group onto the benzene ring of salicylamide, typically using acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst.[1][4] Several methods have been developed to optimize this process, aiming for higher yields, simpler workups, and reduced environmental impact.

Key Synthesis Methods:

-

Traditional Friedel-Crafts Acylation: This conventional method uses anhydrous aluminum chloride as the catalyst in a solvent such as nitrobenzene or a chlorinated alkane.[1][7]

-

Ionic Liquid Method: This approach utilizes ionic liquids, such as triethylammonium chloroaluminate, which function as both the catalyst and the solvent.[1][8] This method can enhance reaction efficiency and yield while minimizing the use of volatile organic solvents.[1]

-

Low-Melting Point Salt Method: A mixture of sodium chloride and anhydrous aluminum chloride is heated to form a molten salt eutectic. This molten salt serves as both the solvent and the catalyst for the acylation reaction, offering a solvent-free alternative with high yields.[1][7]

Caption: General workflow for the synthesis of this compound.

Discovery and Biological Activity

While this compound is structurally related to aspirin, dedicated research into its specific biological activities is not extensive.[1] Its known effects are largely inferred from its structural similarity to salicylamide and other salicylates.

Known Activities:

-

Anti-inflammatory and Analgesic Effects: Like aspirin, this compound is reported to have anti-inflammatory and pain-relieving properties.[1][2] It is suggested to cause less gastrointestinal irritation compared to aspirin.[2]

-

Antimicrobial Properties: Some research indicates potential antimicrobial activity, though this area requires more in-depth investigation to confirm its profile and efficacy.[1]

-

Pharmaceutical Intermediate: A significant application of this compound is its role as a precursor in the synthesis of other molecules.[9] It is used to prepare compounds like 4-aminopiperidine ureas, which act as human β3 adrenergic receptor agonists, and in the synthesis of phosphotyrosine peptidomimetic prodrugs.[9]

Proposed Mechanism of Action:

The precise mechanism of action for this compound is not fully elucidated. However, based on its parent compound, salicylamide, it is proposed to function as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes.[10]

-

COX Inhibition: The COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins.

-

Reduction of Prostaglandins: Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.

-

Therapeutic Effects: By inhibiting COX enzymes, this compound likely reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.[10]

Caption: Proposed mechanism of action via COX enzyme inhibition.

Quantitative Data Summary

The following table summarizes quantitative data related to the synthesis of this compound from cited experimental work.

Table 2: Synthesis Reaction Data

| Method | Acylating Agent | Catalyst/Solvent System | Temp. (°C) | Time (min) | Yield (%) | Source |

| Ionic Liquid | Acetyl Chloride | Triethylammonium chloroaluminate | 40 | 120 | 73.1 | [8] |

| Low-Melting Salt | Acetyl Chloride | NaCl-AlCl₃ | 140 | 30 | 92.2 | [9] |

Experimental Protocols

The following protocols are based on methodologies described in the literature.

Protocol 1: Synthesis via Low-Melting Point Salt Method[8][10]

This protocol describes a solvent-free synthesis using a molten salt mixture as the reaction medium.

Materials:

-

Salicylamide

-

Anhydrous aluminum chloride (AlCl₃)

-

Sodium chloride (NaCl)

-

Acetyl chloride

-

Acidic solution (e.g., dilute HCl)

-

Ethanol (for recrystallization)

-

Reaction flask with mechanical stirrer and constant pressure dropping funnel

-

Constant temperature oil bath

-

Filtration apparatus

Procedure:

-

Molten Salt Preparation: In a reaction flask, combine anhydrous AlCl₃ (0.0648 mol) and NaCl (0.0648 mol). Place the flask in an oil bath and heat to 140°C with mechanical stirring until the solids are completely melted (approx. 25 minutes).[9]

-

Addition of Salicylamide: To the stable molten salt, add salicylamide (0.036 mol) and continue stirring until it fully dissolves.[9]

-

Acylation: Slowly add acetyl chloride (0.0432 mol) dropwise to the reaction mixture over 10 minutes using a constant pressure dropping funnel. Maintain the reaction temperature at 140°C.[9]

-

Reaction Completion: Continue stirring at 140°C for an additional 30 minutes to ensure the reaction is complete.[9]

-

Quenching and Precipitation: Cool the reaction mixture. Slowly add an acidic solution and stir at room temperature for 30 minutes until no more solid precipitates. This will form a suspension containing the crude product.[7][9]

-

Isolation of Crude Product: Filter the suspension to collect the solid. Wash the filter cake three times with hot water (80°C) and dry at 80°C for 5 hours to obtain the crude this compound.[9]

Protocol 2: Purification by Recrystallization[8][10]

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (e.g., 20 mL) by heating the mixture to its reflux temperature until all solid is dissolved.[9]

-

Crystallization: Place the hot solution in an ice-water bath to induce recrystallization.[7][9]

-

Isolation and Drying: Once crystal formation is complete, filter the mixture to collect the purified crystals. Dry the white solid product at 80°C for 5 hours. The final product should be pure this compound.[9]

References

- 1. Buy this compound | 40187-51-7 [smolecule.com]

- 2. This compound 40187-51-7 BP EP USP CAS 40187-51-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C9H9NO3 | CID 198212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-乙酰基水杨酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN104557604A - Synthetic method for this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 40187-51-7 [chemicalbook.com]

- 10. What is the mechanism of Salicylamide? [synapse.patsnap.com]

5-Acetylsalicylamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylsalicylamide, a derivative of salicylamide and a structural analogue of the widely recognized acetylsalicylic acid (aspirin), presents a compelling case for investigation within the landscape of anti-inflammatory and analgesic compounds. While direct and extensive research on this compound is limited, its chemical architecture suggests a mechanism of action intertwined with the cyclooxygenase (COX) pathways, pivotal in the mediation of pain and inflammation. This technical guide synthesizes the current, albeit sparse, understanding of this compound's biological activities, drawing necessary parallels from its closely related chemical entities, salicylamide and 5-aminosalicylic acid (5-ASA), to postulate its primary mechanisms. This document provides a comprehensive overview of its likely interactions with key inflammatory signaling pathways, supported by detailed experimental protocols for its investigation and quantitative data where available, to serve as a foundational resource for researchers and professionals in drug development.

Introduction

This compound is an organic compound with the molecular formula C₉H₉NO₃.[1] Its structure, characterized by an acetyl group at the 5-position of the salicylamide backbone, positions it as a compound of interest for its potential anti-inflammatory and analgesic properties.[2] The structural similarity to aspirin, a cornerstone of anti-inflammatory therapy, strongly implies a potential interaction with the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3][4] However, the pharmacological profile of salicylamide, a closely related precursor, reveals a more complex picture, suggesting that the mechanism of this compound may extend beyond simple COX inhibition.[5] This guide aims to collate the available data and provide a theoretical framework for its mechanism of action, offering a roadmap for future research.

Postulated Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation and platelet aggregation.[3][7][8]

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[6][7]

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][7]

Aspirin exerts its potent anti-inflammatory and antiplatelet effects through the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2.[3][8][9] Given the presence of an acetyl group, it is plausible that this compound may act in a similar manner. However, it is also possible that it functions as a reversible inhibitor, akin to other non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the proposed inhibitory action of this compound.

Alternative and Complementary Mechanisms of Action

The mechanisms of action of salicylamide and 5-aminosalicylic acid (5-ASA) are known to be more complex than just COX inhibition. It is therefore prudent to consider that this compound may share some of these alternative pathways.

Modulation of MAP Kinase Signaling (Derived from 5-ASA)

5-ASA has been shown to suppress inflammatory responses by inhibiting the phosphorylation of c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs) in macrophages.[10] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[10]

Aryl Hydrocarbon Receptor (AhR) Antagonism (Derived from Salicylamide)

Contemporary research has identified salicylamide as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5] The AhR is a ligand-activated transcription factor involved in regulating immune responses and inflammation. Antagonism of this pathway could represent a significant anti-inflammatory mechanism.

Quantitative Data

Direct quantitative data for this compound is scarce in publicly available literature. The following tables summarize relevant data for the closely related compounds, 5-aminosalicylic acid (5-ASA) and salicylamide, to provide a comparative context.

Table 1: Pharmacokinetic Parameters of 5-Aminosalicylic Acid (5-ASA)

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Plasma Half-life (t½) | 0.4 - 2.4 hours | Healthy Volunteers | [11] |

| Time to Peak Plasma Concentration (Tmax) | Varies significantly with formulation | Healthy Volunteers & IBD Patients | [12] |

| Peak Plasma Concentration (Cmax) | 0.02 - 1.2 µg/mL | Healthy Volunteers | [11] |

| Bioavailability | Highly dependent on formulation (designed for local action) | IBD Patients | [12] |

| Primary Metabolite | N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | Humans | [11][12] |

| Metabolite Half-life (Ac-5-ASA) | 6 - 9 hours | Healthy Volunteers |[11] |

Table 2: In Vitro Activity of a Salicylamide Derivative

| Compound | Activity | Assay | Reference |

|---|---|---|---|

| 5-aminomethylsalicylic acid (AMS) | ~2x more potent than salicylamide | Analgesic activity in vivo | [13] |

| 5-aminomethylsalicylic acid (AMS) | ~36% inhibition of paw edema | Carrageenin-induced paw edema |[13] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

This compound and control inhibitors (e.g., aspirin, celecoxib).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Detection system for prostaglandin E₂ (PGE₂) (e.g., EIA kit).

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors.

-

In a microplate, add the COX enzyme (either COX-1 or COX-2) and the test compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes at 37°C) to allow for binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes at 37°C).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. This compound | C9H9NO3 | CID 198212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 40187-51-7 [smolecule.com]

- 3. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 4. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of aspirin and nonsteroidal anti-inflammatory drugs on prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 9. google.com [google.com]

- 10. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Preliminary Investigation of 5-Acetylsalicylamide's Pharmacological Effects: A Technical Guide

Disclaimer: The following technical guide on the pharmacological effects of 5-Acetylsalicylamide is based on available scientific literature. It is important to note that extensive, specific research on this particular compound is limited. Much of the information regarding its mechanism of action and expected pharmacological effects is inferred from its structural similarity to other well-studied salicylates, such as aspirin and salicylamide. The experimental protocols provided are standard, validated methods for assessing the described pharmacological activities for this class of compounds.

Introduction

This compound is a derivative of salicylamide and a structural analog of acetylsalicylic acid (aspirin).[1] Its chemical structure suggests potential for anti-inflammatory, analgesic, and antipyretic properties, making it a compound of interest for further pharmacological investigation. This guide provides a preliminary overview of its expected pharmacological profile, detailed experimental protocols for its evaluation, and a summary of available data.

Pharmacological Effects

Anti-inflammatory Effects

The anti-inflammatory activity of salicylates is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.[2] It is hypothesized that this compound shares this mechanism.

Quantitative Data on Anti-inflammatory Activity

| Assay | Parameter | Value | Reference |

| Carrageenan-Induced Paw Edema | ED₅₀ | Data not available | |

| COX-1 Inhibition | IC₅₀ | Data not available | |

| COX-2 Inhibition | IC₅₀ | Data not available |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for evaluating the anti-inflammatory activity of novel compounds.[3][4]

Materials:

-

Male Wistar rats (150-200g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin (positive control, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and this compound treated groups (at various doses).

-

Administer the vehicle, Indomethacin, or this compound orally or intraperitoneally.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Analgesic Effects

The analgesic properties of salicylates are also linked to the inhibition of prostaglandin synthesis, as prostaglandins sensitize nociceptors to painful stimuli.[5]

Quantitative Data on Analgesic Activity

| Assay | Parameter | Value | Reference |

| Acetic Acid-Induced Writhing Test | ED₅₀ | Data not available | |

| Hot Plate Test | Latency | Data not available |

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a standard visceral pain model used to screen for peripherally acting analgesics.[6][7]

Materials:

-

Male Swiss albino mice (20-25g)

-

This compound

-

Acetic acid (0.6% v/v in distilled water)

-

Aspirin (positive control, e.g., 100 mg/kg)

-

Vehicle

Procedure:

-

Fast the mice for 2-3 hours before the experiment.

-

Divide the animals into groups (n=6 per group): Vehicle control, positive control (Aspirin), and this compound treated groups.

-

Administer the vehicle, Aspirin, or this compound orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for oral), administer 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Calculate the percentage of analgesic activity for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Antipyretic Effects

The antipyretic action of salicylates is mediated by the inhibition of prostaglandin E2 (PGE2) synthesis in the hypothalamus, the brain's thermoregulatory center.

Quantitative Data on Antipyretic Activity

| Assay | Parameter | Value | Reference |

| Yeast-Induced Pyrexia | ED₅₀ | Data not available |

Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats

This is a standard model for inducing pyrexia (fever) to test the efficacy of antipyretic agents.[8][9]

Materials:

-

Male Wistar rats (150-200g)

-

This compound

-

Brewer's yeast (20% w/v suspension in saline)

-

Paracetamol (positive control, e.g., 150 mg/kg)

-

Vehicle

-

Digital thermometer

Procedure:

-

Record the basal rectal temperature of each rat.

-

Induce pyrexia by subcutaneous injection of 10 mL/kg of 20% brewer's yeast suspension into the back of the neck.

-

After 18 hours, record the rectal temperature again. Select only the rats that show an increase in rectal temperature of at least 0.5°C.

-

Divide the pyretic rats into groups (n=6 per group): Vehicle control, positive control (Paracetamol), and this compound treated groups.

-

Administer the vehicle, Paracetamol, or this compound orally.

-

Record the rectal temperature at 1, 2, and 3 hours post-treatment.

-

The reduction in rectal temperature compared to the control group indicates the antipyretic activity.

Mechanism of Action

The primary hypothesized mechanism of action for this compound, like other salicylates, is the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

Hypothesized mechanism of action of this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not currently available. It is anticipated to undergo absorption, distribution, metabolism, and excretion processes similar to other salicylamide derivatives. Key parameters to be determined in future studies are summarized below.

Pharmacokinetic Parameters

| Parameter | Description | Value |

| Cmax | Maximum plasma concentration | Data not available |

| Tmax | Time to reach Cmax | Data not available |

| AUC | Area under the plasma concentration-time curve | Data not available |

| t₁/₂ | Elimination half-life | Data not available |

| Bioavailability | Fraction of administered dose reaching systemic circulation | Data not available |

Toxicology

Based on available safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it may cause skin, eye, and respiratory irritation.[10][11]

Toxicological Data

| Test | Parameter | Value | Reference |

| Acute Oral Toxicity | LD₅₀ (Rat) | Data not available | |

| Acute Dermal Toxicity | LD₅₀ (Rabbit) | Data not available | |

| Acute Inhalation Toxicity | LC₅₀ (Rat) | Data not available |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This method allows for the estimation of the LD₅₀ with a reduced number of animals.[12]

Materials:

-

Female rats (nulliparous and non-pregnant)

-

This compound

-

Vehicle

Procedure:

-

Fast the animals overnight.

-

Administer a starting dose of this compound to a single animal.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Based on the outcome, the dose for the next animal is adjusted up or down.

-

This sequential dosing and observation continue until the criteria for a specific toxicity class are met, allowing for the estimation of the LD₅₀.

Experimental Workflows

Workflow for in vivo pharmacological screening.

Conclusion

This compound is a compound with a chemical structure that suggests potential anti-inflammatory, analgesic, and antipyretic activities, likely mediated through the inhibition of cyclooxygenase enzymes. However, a thorough review of the existing scientific literature reveals a significant lack of specific quantitative data on its pharmacological effects, pharmacokinetics, and toxicology. The experimental protocols detailed in this guide provide a framework for the systematic investigation required to elucidate the complete pharmacological profile of this compound. Further research is imperative to quantify its potency and efficacy and to determine its potential as a therapeutic agent.

References

- 1. Buy this compound | 40187-51-7 [smolecule.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | C9H9NO3 | CID 198212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability profile of 5-Acetylsalicylamide in various solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of 5-Acetylsalicylamide (CAS 40187-51-7), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating available data and outlining essential experimental protocols.

Introduction

This compound, also known as 5-acetyl-2-hydroxybenzamide, is a derivative of salicylamide. It is a white to light pink or yellowish crystalline solid.[1][2] Its chemical structure, featuring an acetyl group at the 5-position of the salicylamide backbone, makes it a valuable precursor in the synthesis of anti-allergic and anti-inflammatory drugs.[3] Understanding its solubility and stability is paramount for its effective use in pharmaceutical development, from synthesis and purification to formulation and storage.

Solubility Profile

Qualitative Solubility of this compound

This compound is generally described as being insoluble or sparingly soluble in water.[1][4] However, it exhibits good solubility in a range of organic solvents. This is a crucial characteristic for its use in organic synthesis and purification processes like recrystallization.[4]

| Solvent | Solubility | Reference |

| Water | Insoluble / Sparingly Soluble | [1][4] |

| Ethanol | Soluble | [1][3][4] |

| Methanol | Soluble / Slightly Soluble | [1][3] |

| Acetone | Soluble | [4] |

| Ether | Soluble | [1][3] |

| Benzene | Soluble | [3] |

| Tetrahydrofuran (THF) | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [5] |

Quantitative Solubility of Salicylamide (A Related Compound)

To provide a quantitative perspective, the following table presents the solubility data for the closely related parent compound, salicylamide, in various solvents at different temperatures. This data can serve as a useful reference for estimating the solvent effects on the solubility of this compound, though direct experimental verification is recommended.

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Reference |

| Methanol | 10 | 1.23 | [2] |

| Methanol | 50 | 4.38 | [2] |

| Acetonitrile | 10 | 0.45 | [2] |

| Acetonitrile | 50 | 2.11 | [2] |

| Acetic Acid | 10 | 0.88 | [2] |

| Acetic Acid | 50 | 3.65 | [2] |

| Acetone | 10 | 2.01 | [2] |

| Acetone | 50 | 6.25 | [2] |

| Water | 10 | 0.01 | [2] |

| Water | 50 | 0.04 | [2] |

| Ethyl Acetate | 10 | 0.62 | [2] |

| Ethyl Acetate | 50 | 2.98 | [2] |

Stability Profile and Degradation Pathways

The stability of this compound is a critical quality attribute that can impact its safety and efficacy. While specific degradation kinetic studies on this compound are limited in the public domain, its chemical structure suggests a primary degradation pathway through hydrolysis.

In aqueous conditions, this compound is susceptible to hydrolysis, which would involve the cleavage of the acetyl group, yielding salicylic acid and acetic acid.[6] This is a common degradation pathway for acetylated phenolic compounds.

To thoroughly investigate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Protocol for a Forced Degradation Study

The following protocol, adapted from studies on related compounds, outlines a typical approach for conducting a forced degradation study on this compound.

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

Suitable buffer salts (e.g., phosphate or acetate)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2-4 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60-80°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% H₂O₂. Keep the solution at room temperature or slightly elevated temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for an extended period (e.g., 24-48 hours). Also, prepare a solution and expose it to similar thermal stress.

-

Photolytic Degradation: Expose both solid and solution samples of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, typically a stability-indicating HPLC method.

Caption: Workflow for a typical forced degradation study.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.

Illustrative HPLC Method Parameters (based on related compounds):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate) in a suitable ratio (e.g., 40:60 v/v). The pH of the buffer is critical and should be optimized for peak shape and resolution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., determined by UV scan of this compound) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Method Development and Validation Workflow:

The development of a stability-indicating HPLC method involves a systematic approach to optimize the separation and ensure the method is fit for its intended purpose.

Caption: Workflow for HPLC method development and validation.

Conclusion

This technical guide provides a consolidated overview of the current understanding of the solubility and stability of this compound. While qualitative data on its solubility in various organic solvents is available, there is a clear need for quantitative studies to be published to aid in more precise process development and formulation design. The stability profile, likely dominated by hydrolysis, requires further investigation through comprehensive forced degradation studies and the development of a validated stability-indicating analytical method. The experimental protocols and workflows presented herein provide a solid foundation for researchers and drug development professionals to undertake such studies, ultimately ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.

References

- 1. This compound 40187-51-7 BP EP USP CAS 40187-51-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. pure.ul.ie [pure.ul.ie]

- 3. This compound [chembk.com]

- 4. CN104557604B - Synthetic method for this compound - Google Patents [patents.google.com]

- 5. This compound | 40187-51-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Buy this compound | 40187-51-7 [smolecule.com]

5-Acetylsalicylamide: A Technical Guide for Drug Development Professionals

An In-depth Review of 5-Acetylsalicylamide as a Derivative of Salicylamide and Aspirin

Introduction

This compound (5-ASA), a derivative of salicylamide and a structural analog of the widely-used nonsteroidal anti-inflammatory drug (NSAID) aspirin, presents an intriguing candidate for further investigation in drug discovery and development. Its chemical architecture, featuring an acetyl group at the 5-position of the salicylamide scaffold, suggests a pharmacological profile that may offer a desirable balance of efficacy and safety. This technical guide provides a comprehensive overview of this compound, consolidating available data on its synthesis, physicochemical properties, and potential mechanisms of action. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of salicylamide derivatives. While direct quantitative pharmacological data for this compound is limited in publicly available literature, this guide draws upon comparative data from its parent compounds, salicylamide and aspirin, to provide a foundational understanding and to guide future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to formulation development and pharmacokinetic profiling. The key properties of this compound, salicylamide, and aspirin are summarized below.

| Property | This compound | Salicylamide | Aspirin (Acetylsalicylic Acid) |

| IUPAC Name | 5-acetyl-2-hydroxybenzamide | 2-hydroxybenzamide | 2-(acetyloxy)benzoic acid |

| CAS Number | 40187-51-7 | 65-45-2 | 50-78-2 |

| Molecular Formula | C₉H₉NO₃ | C₇H₇NO₂ | C₉H₈O₄ |

| Molecular Weight | 179.17 g/mol | 137.14 g/mol | 180.16 g/mol |

| Appearance | White crystalline powder | White crystalline powder | Colorless to white crystals or powder |

| Melting Point | 220-222 °C | 140-142 °C | 135 °C |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, and ether.[1] | Slightly soluble in water; Freely soluble in alcohol and ether. | Slightly soluble in water; Soluble in alcohol, chloroform, and ether. |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of salicylamide. This electrophilic aromatic substitution introduces an acetyl group onto the benzene ring, predominantly at the 5-position due to the directing effects of the hydroxyl and amide groups. Several variations of this method have been reported, differing in the choice of catalyst and solvent system.

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Salicylamide

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂) (or another suitable inert solvent like nitrobenzene)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in dichloromethane.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add salicylamide (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Diagram of Synthetic Workflow:

Pharmacological Profile and Potential Mechanisms of Action

The pharmacological activity of this compound is presumed to be similar to that of other salicylates, primarily involving anti-inflammatory, analgesic, and antipyretic effects. The structural modifications, however, may lead to altered potency, selectivity, and safety profiles.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for aspirin and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

Comparative COX Inhibition Data (Literature Values for Related Compounds):

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

| Aspirin | 166 | 243 | 1.46 |

| Salicylamide | >1000 | >1000 | - |

| Ibuprofen | 13 | 370 | 28.5 |

| Celecoxib | 15 | 0.04 | 0.0027 |

Note: These values are compiled from various sources and should be considered as approximate, as experimental conditions can vary.

Signaling Pathway: Prostaglandin Synthesis Inhibition

Aryl Hydrocarbon Receptor (AhR) Antagonism

Recent research has identified salicylamide as a potent antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). Dysregulation of the AhR pathway has been implicated in various pathological processes, including cancer.

It is plausible that this compound retains the AhR antagonistic activity of its parent compound, which could contribute to its overall pharmacological profile, potentially offering a mechanism for chemopreventive or anti-tumor activity.

Signaling Pathway: AhR Antagonism

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

Derivatives of salicylamide have been investigated for their potential to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for cancer therapy. The ability of this compound to modulate this pathway warrants investigation.

Signaling Pathway: STAT3 Inhibition

Experimental Protocols for Pharmacological Evaluation

To rigorously assess the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary. The following protocols provide a framework for these investigations.

In Vitro Assays

1. COX-1/COX-2 Inhibition Assay (Enzymatic Assay)

-

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

-

Principle: This assay measures the peroxidase activity of COX. The conversion of arachidonic acid to PGG₂ and then to PGH₂ is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

-

Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid, heme, a suitable chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), 96-well plates, spectrophotometer.

-

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.

-

Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period.

-

Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

-

Measure the change in absorbance over time at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

-

2. AhR Antagonism Assay (Luciferase Reporter Assay)

-

Objective: To determine if this compound can antagonize the activation of the AhR.

-

Principle: A reporter cell line is used that contains a luciferase gene under the control of a promoter with dioxin response elements (DREs). Activation of AhR by an agonist leads to the expression of luciferase. An antagonist will inhibit this process.

-

Materials: A suitable cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct, cell culture reagents, a known AhR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD), luciferase assay reagent, 96-well plates, luminometer.

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound in the presence of a fixed concentration of the AhR agonist (TCDD).

-

Include control wells with vehicle, agonist alone, and antagonist alone.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of agonist-induced luciferase activity and determine the IC₅₀ value.

-

3. STAT3 Inhibition Assay (Western Blot)

-

Objective: To determine if this compound can inhibit the phosphorylation of STAT3.

-

Principle: A cell line with constitutively active STAT3 or one that can be stimulated to activate STAT3 is treated with the compound. The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are then measured by Western blot.

-

Materials: A suitable cancer cell line (e.g., MDA-MB-231, DU145), cell culture reagents, a stimulating agent if needed (e.g., IL-6), lysis buffer, primary antibodies against p-STAT3 (Tyr705) and total STAT3, secondary antibody, Western blot apparatus and reagents.

-

Procedure:

-

Culture the cells and treat with various concentrations of this compound for a specified time.

-

If necessary, stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against p-STAT3 and total STAT3.

-

Incubate with a secondary antibody and detect the protein bands using a suitable detection system.

-

Quantify the band intensities to determine the effect of the compound on STAT3 phosphorylation.

-

In Vivo Assays

1. Acetic Acid-Induced Writhing Test (Analgesic Activity)

-

Objective: To evaluate the peripheral analgesic activity of this compound.

-

Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice. A reduction in the number of writhes indicates an analgesic effect.

-

Animals: Male Swiss albino mice.

-

Procedure:

-

Divide the animals into groups and administer this compound at different doses, a vehicle control, and a standard drug (e.g., aspirin) orally or intraperitoneally.

-

After a set time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

-

Immediately after the acetic acid injection, count the number of writhes for each animal over a 15-20 minute period.

-

Calculate the percentage of inhibition of writhing for each dose group compared to the control group.

-

2. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

-

Objective: To evaluate the anti-inflammatory activity of this compound.

-

Principle: Sub-plantar injection of carrageenan in the hind paw of a rat induces a localized inflammatory response characterized by edema. The reduction in paw volume is a measure of anti-inflammatory activity.

-

Animals: Male Wistar rats.

-

Procedure:

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer this compound at different doses, a vehicle control, and a standard drug (e.g., indomethacin) orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each dose group compared to the control group at each time point.

-

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has not been extensively reported. However, based on its structure and the known metabolism of salicylamide, it is likely to undergo significant first-pass metabolism. Potential metabolic pathways include hydrolysis of the amide and acetyl groups, as well as conjugation reactions (glucuronidation and sulfation) of the hydroxyl and carboxyl groups.

To fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, a comprehensive pharmacokinetic study in a relevant animal model (e.g., rats or mice) would be required. This would involve administering the compound via different routes (e.g., intravenous and oral) and measuring its concentration, and that of its major metabolites, in plasma, urine, and feces over time.

Conclusion and Future Directions

This compound is a promising derivative of salicylamide with the potential for a favorable therapeutic profile. Its structural similarity to aspirin suggests anti-inflammatory, analgesic, and antipyretic properties, possibly with an improved gastrointestinal safety profile. Furthermore, the potential for this compound to modulate the AhR and STAT3 signaling pathways opens up exciting avenues for its investigation in other therapeutic areas, including oncology.

A significant gap in the current knowledge is the lack of specific quantitative pharmacological and pharmacokinetic data for this compound. To advance the development of this compound, future research should focus on:

-

Quantitative in vitro pharmacology: Determining the IC₅₀ values for COX-1 and COX-2, as well as its potency in AhR and STAT3 signaling assays.

-

Comprehensive in vivo efficacy studies: Establishing dose-response relationships in validated models of pain, inflammation, and fever.

-

Detailed pharmacokinetic and metabolism studies: Characterizing the ADME properties of this compound to understand its bioavailability, distribution, and clearance.

-

Safety and toxicology studies: Assessing the acute and chronic toxicity of the compound, with a particular focus on gastrointestinal and cardiovascular safety.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical development.

References

Potential Anti-inflammatory and Analgesic Properties of 5-Acetylsalicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential anti-inflammatory and analgesic properties of 5-Acetylsalicylamide. It is important to note that while its chemical structure suggests pharmacological activity similar to salicylates, there is a significant lack of published, peer-reviewed studies with specific quantitative data on the efficacy and potency of this compound. The experimental protocols and mechanisms of action described herein are based on established methodologies for evaluating similar compounds and the known pharmacology of structurally related drugs.

Introduction

This compound (5-acetyl-2-hydroxybenzamide) is a derivative of salicylamide, featuring an acetyl group at the 5-position of the benzene ring.[1] Its structural similarity to acetylsalicylic acid (aspirin) and salicylamide suggests that it may possess anti-inflammatory and analgesic properties.[1] These established drugs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1] Given the therapeutic importance of non-steroidal anti-inflammatory drugs (NSAIDs), this compound presents as a compound of interest for further investigation. This guide outlines the theoretical basis for its potential activities, detailed experimental protocols for its evaluation, and a review of the relevant biological pathways.

Proposed Mechanism of Action

The primary mechanism of action for this compound is hypothesized to be the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition would disrupt the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Additionally, modulation of other inflammatory pathways, such as the NF-κB signaling cascade, may contribute to its overall pharmacological profile.

Cyclooxygenase (COX) Inhibition

The COX pathway is a critical target for NSAIDs. Arachidonic acid, released from cell membranes, is converted by COX enzymes into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2][3][4] Prostaglandins like PGE2 and PGI2 are potent inflammatory mediators, causing vasodilation, increased vascular permeability, and sensitization of nociceptors.[5] By inhibiting COX-1 and/or COX-2, this compound would be expected to reduce the production of these pro-inflammatory and pain-sensitizing molecules.

Figure 1: Proposed COX Inhibition Pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[6][7][8] In inflammatory responses, various stimuli, such as cytokines like TNF-α and IL-1, activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[9] This leads to the degradation of IκBα and the release of NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2, cytokines, and chemokines.[6][9] Salicylates have been shown to inhibit the activation of NF-κB. It is plausible that this compound could also exert anti-inflammatory effects through this pathway.

References

- 1. Buy this compound | 40187-51-7 [smolecule.com]

- 2. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Prostaglandin - Wikipedia [en.wikipedia.org]

- 5. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

The Acetyl Group of 5-Acetylsalicylamide: An In-depth Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylsalicylamide, a derivative of salicylamide, is a molecule of interest in medicinal chemistry, primarily as an intermediate in the synthesis of various pharmaceutical agents.[1][2] Its chemical personality is significantly influenced by the presence of an acetyl group attached to the aromatic ring. This technical guide provides a comprehensive exploration of the chemical reactivity of this acetyl group, offering insights into its behavior in various chemical transformations. This document details key reactions, presents quantitative data where available, and provides adaptable experimental protocols for hydrolysis, reduction, oxidation, and halogenation reactions.

Introduction to the Reactivity of the Acetyl Group

The acetyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. As an aryl ketone, the acetyl group's reactivity is influenced by the electronic effects of the other substituents on the benzene ring: the hydroxyl (-OH) and amide (-CONH2) groups. These electron-donating groups can affect the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The primary reactions involving the acetyl group include nucleophilic addition to the carbonyl, reactions at the α-carbon, and oxidation/reduction of the carbonyl group.

Key Chemical Reactions and Experimental Protocols

This section details the primary chemical reactions that the acetyl group of this compound can undergo. While specific quantitative data for this compound is limited in the literature, the provided protocols are based on well-established procedures for analogous aromatic ketones and can be adapted by researchers.

Hydrolysis

The acetyl group can be cleaved from the aromatic ring through hydrolysis, yielding 5-aminosalicylamide and acetic acid. This reaction can be catalyzed by either acid or base.[3]

Quantitative Data: Hydrolysis

| Reaction Condition | Reactant | Product(s) | Typical Yield (%) | Notes |

| Acid-Catalyzed | This compound | 5-aminosalicylamide, Acetic Acid | Not reported | Mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[4] |

| Base-Catalyzed | This compound | 5-aminosalicylamide, Acetate | Not reported | Mechanism involves nucleophilic attack of hydroxide ion on the carbonyl carbon.[5] |

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted from protocols for N-acetylated aromatic compounds)

-

Dissolution: Dissolve this compound in a suitable organic solvent (e.g., ethanol) to create a stock solution.

-

Reaction Mixture: In a reaction vessel, add a specific volume of a strong acid solution (e.g., HCl, H2SO4).

-

Initiation: Add a measured amount of the this compound stock solution to the acid solution at a controlled temperature (e.g., 50°C).

-

Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them using a suitable technique such as UV-Vis spectrophotometry or HPLC.

-

Work-up: Once the reaction is complete, neutralize the solution with a base and extract the product with an organic solvent.

-

Purification: Purify the product using techniques like recrystallization or column chromatography.

Experimental Protocol: Base-Catalyzed Hydrolysis (General Procedure)

-

Reaction Setup: Dissolve this compound in a mixture of an organic solvent (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).

-

Heating: Heat the reaction mixture under reflux for a specified period.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with an acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent and purify it as described for the acid-catalyzed method.

Reduction to an Ethyl Group

The acetyl group can be reduced to an ethyl group via methods like the Clemmensen or Wolff-Kishner reductions, which are effective for aryl ketones.

Quantitative Data: Reduction

| Reaction | Reagents | Product | Typical Yield (%) | Notes |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 5-Ethylsalicylamide | Not reported for this substrate | Effective for acid-stable compounds.[6][7][8] |

| Wolff-Kishner Reduction | H2NNH2, KOH, high-boiling solvent | 5-Ethylsalicylamide | Not reported for this substrate | Suitable for base-stable compounds.[9][10][11] |

Experimental Protocol: Clemmensen Reduction (Adapted from general procedures for aryl ketones)

-

Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride.

-

Reaction Setup: Add the amalgamated zinc, concentrated hydrochloric acid, and this compound to a reaction flask equipped with a reflux condenser.

-

Heating: Heat the mixture to reflux for several hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After cooling, decant the aqueous layer and extract it with a suitable solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the residue by chromatography.[6]

Experimental Protocol: Wolff-Kishner Reduction (Adapted from general procedures for aryl ketones)

-

Hydrazone Formation: Heat a mixture of this compound, hydrazine hydrate, and a high-boiling solvent (e.g., ethylene glycol).

-

Addition of Base: Add a strong base, such as potassium hydroxide, to the mixture.

-

Distillation: Distill off the water and excess hydrazine.

-

Heating: Heat the reaction mixture to a high temperature (around 190-200°C) to facilitate the decomposition of the hydrazone.[12]

-

Work-up: Cool the mixture, add water, and extract the product with an organic solvent.

-

Purification: Wash the organic extract, dry it, and remove the solvent. Purify the product by distillation or recrystallization.

Oxidation Reactions

The acetyl group can undergo oxidation through several pathways, including the Baeyer-Villiger oxidation to form an ester and the haloform reaction to yield a carboxylic acid.

Quantitative Data: Oxidation

| Reaction | Reagents | Product | Typical Yield (%) | Notes |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 5-(Acetoxy)salicylamide | Not reported for this substrate | The aryl group is more likely to migrate than the methyl group.[13][14][15][16][17] |

| Haloform Reaction | I2, NaOH(aq) | 5-Carboxysalicylamide | Not reported for this substrate | Proceeds via tri-halogenation of the methyl group followed by cleavage.[18][19][20][21][22] |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | 2-(5-carbamoyl-2-hydroxyphenyl)ethanethioamide | Not reported for this substrate | Rearrangement and oxidation to form a thioamide.[23][24][25][26][27] |

Experimental Protocol: Baeyer-Villiger Oxidation (Adapted from general procedures)

-

Reaction Setup: Dissolve this compound in a suitable solvent like dichloromethane.

-

Addition of Oxidant: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a low temperature (e.g., 0°C).

-

Stirring: Stir the reaction mixture at room temperature for several hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Quench the reaction with a solution of sodium bisulfite, wash with sodium bicarbonate solution and brine, dry over a drying agent, and evaporate the solvent.

-

Purification: Purify the product by column chromatography.[17]

Experimental Protocol: Haloform Reaction (Iodoform Test Adaptation)

-

Dissolution: Dissolve this compound in a suitable solvent like dioxane.

-

Base Addition: Add an aqueous solution of sodium hydroxide.

-

Iodine Addition: Slowly add a solution of iodine in potassium iodide until a faint yellow color persists.

-

Observation: The formation of a yellow precipitate (iodoform) indicates a positive reaction. The other product is the sodium salt of 5-carboxysalicylamide.

-

Work-up: Filter the iodoform. Acidify the filtrate to precipitate 5-carboxysalicylamide.

-

Purification: Recrystallize the carboxylic acid from a suitable solvent.

Halogenation of the α-Carbon

The methyl group of the acetyl moiety can be halogenated at the α-position under acidic or basic conditions.

Quantitative Data: α-Halogenation

| Reaction Condition | Reagent | Product | Typical Yield (%) | Notes |

| Acid-Catalyzed | Br2, Acetic Acid | 5-(Bromoacetyl)salicylamide | Not reported for this substrate | Proceeds through an enol intermediate, typically results in monohalogenation. |

| Base-Promoted | Br2, NaOH | 5-(Bromoacetyl)salicylamide | Not reported for this substrate | Proceeds through an enolate intermediate, can lead to polyhalogenation. |

Experimental Protocol: Acid-Catalyzed α-Bromination (General Procedure)

-

Reaction Setup: Dissolve this compound in glacial acetic acid.

-

Bromine Addition: Slowly add a solution of bromine in acetic acid to the mixture with stirring.

-

Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent.

Conclusion

The acetyl group is a key reactive center in this compound, susceptible to a range of chemical transformations. While this guide provides an overview of its reactivity and adaptable experimental protocols, it is important to note the limited availability of quantitative data specific to this molecule. The provided information, largely based on the established chemistry of analogous aryl ketones, serves as a foundational resource for researchers. Further investigation is warranted to fully elucidate the specific reaction kinetics, yields, and optimal conditions for the chemical manipulation of the acetyl group in this compound, which will undoubtedly aid in the development of novel derivatives with potential therapeutic applications.

References

- 1. chembk.com [chembk.com]

- 2. This compound 40187-51-7 BP EP USP CAS 40187-51-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Buy this compound | 40187-51-7 [smolecule.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. dc.etsu.edu [dc.etsu.edu]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 9. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 14. Baeyer-Villiger Oxidation [organic-chemistry.org]